molecular formula C13H10Cl2N2O B257272 2-(4-chlorophenyl)-N-(2-chloropyridin-3-yl)acetamide

2-(4-chlorophenyl)-N-(2-chloropyridin-3-yl)acetamide

Cat. No. B257272
M. Wt: 281.13 g/mol
InChI Key: GYMSPHHAZLASMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(2-chloropyridin-3-yl)acetamide, also known as CPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

2-(4-chlorophenyl)-N-(2-chloropyridin-3-yl)acetamide selectively inhibits the activity of adenylyl cyclase type 5 (AC5), which is a key enzyme in the production of cyclic adenosine monophosphate (cAMP) in cells. By inhibiting AC5, 2-(4-chlorophenyl)-N-(2-chloropyridin-3-yl)acetamide reduces the levels of cAMP in cells, which can have various effects on cellular signaling pathways. This mechanism of action has been extensively studied and has led to the development of new drugs targeting AC5.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(2-chloropyridin-3-yl)acetamide has been shown to have various biochemical and physiological effects, depending on the cell type and context. In neuronal cells, 2-(4-chlorophenyl)-N-(2-chloropyridin-3-yl)acetamide can reduce the levels of cAMP and modulate neuronal signaling pathways, leading to changes in synaptic plasticity and behavior. In cancer cells, 2-(4-chlorophenyl)-N-(2-chloropyridin-3-yl)acetamide can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and proliferation.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-N-(2-chloropyridin-3-yl)acetamide has several advantages for lab experiments, including its selectivity for AC5, its ability to modulate cellular signaling pathways, and its potential applications in various fields. However, 2-(4-chlorophenyl)-N-(2-chloropyridin-3-yl)acetamide also has some limitations, including its toxicity and potential off-target effects. Researchers need to take these factors into consideration when designing experiments using 2-(4-chlorophenyl)-N-(2-chloropyridin-3-yl)acetamide.

Future Directions

There are several future directions for the study of 2-(4-chlorophenyl)-N-(2-chloropyridin-3-yl)acetamide, including the development of new drugs targeting AC5, the investigation of its potential applications in other fields, and the exploration of its mechanism of action in different cell types and contexts. Further research is needed to fully understand the potential of 2-(4-chlorophenyl)-N-(2-chloropyridin-3-yl)acetamide and its applications in various fields.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-(2-chloropyridin-3-yl)acetamide involves the reaction of 2-chloro-3-picoline with 4-chlorobenzoyl chloride in the presence of a base. The resulting product is then treated with acetic anhydride to obtain 2-(4-chlorophenyl)-N-(2-chloropyridin-3-yl)acetamide. This method has been optimized and modified to improve the yield and purity of the final product.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2-chloropyridin-3-yl)acetamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-chlorophenyl)-N-(2-chloropyridin-3-yl)acetamide has been shown to selectively inhibit the activity of a specific subtype of adenylyl cyclase, which plays a crucial role in the regulation of neuronal activity. This makes 2-(4-chlorophenyl)-N-(2-chloropyridin-3-yl)acetamide a valuable tool for studying the role of adenylyl cyclase in neuronal signaling and the development of new treatments for neurological disorders.
In cancer research, 2-(4-chlorophenyl)-N-(2-chloropyridin-3-yl)acetamide has been investigated for its ability to inhibit the growth and proliferation of cancer cells. Studies have shown that 2-(4-chlorophenyl)-N-(2-chloropyridin-3-yl)acetamide can induce cell cycle arrest and apoptosis in various cancer cell lines, making it a promising candidate for the development of new cancer therapies.
In drug discovery, 2-(4-chlorophenyl)-N-(2-chloropyridin-3-yl)acetamide has been used as a lead compound for the development of new drugs targeting adenylyl cyclase. By modifying the chemical structure of 2-(4-chlorophenyl)-N-(2-chloropyridin-3-yl)acetamide, researchers have been able to develop more potent and selective inhibitors of adenylyl cyclase, which could lead to the development of new treatments for various diseases.

properties

Product Name

2-(4-chlorophenyl)-N-(2-chloropyridin-3-yl)acetamide

Molecular Formula

C13H10Cl2N2O

Molecular Weight

281.13 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(2-chloropyridin-3-yl)acetamide

InChI

InChI=1S/C13H10Cl2N2O/c14-10-5-3-9(4-6-10)8-12(18)17-11-2-1-7-16-13(11)15/h1-7H,8H2,(H,17,18)

InChI Key

GYMSPHHAZLASMO-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Cl)NC(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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